molecular formula C14H22BNO4S B8207334 N-[2-methyl-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenyl]methanesulfonamide

N-[2-methyl-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenyl]methanesulfonamide

Cat. No.: B8207334
M. Wt: 311.2 g/mol
InChI Key: OOJFIWYTQYSCPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a phenyl ring substituted at the 2-methyl and 5-boronic ester (pinacol) positions, with a methanesulfonamide group attached to the nitrogen. The pinacol boronic ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances stability and reactivity in Suzuki-Miyaura cross-coupling reactions, making the compound valuable in medicinal chemistry and materials science . Its molecular formula is C₁₆H₂₅BNO₄S, with a molecular weight of 354.19 g/mol (calculated from ).

Properties

IUPAC Name

N-[2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BNO4S/c1-10-7-8-11(9-12(10)16-21(6,17)18)15-19-13(2,3)14(4,5)20-15/h7-9,16H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOJFIWYTQYSCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Sulfonylation of 5-Bromo-2-methylaniline

Reagents :

  • 5-Bromo-2-methylaniline (1 eq)

  • Methanesulfonyl chloride (1.2 eq)

  • Triethylamine (2 eq, base)

  • Dichloromethane (solvent)

Conditions :

  • 0°C → RT, 2–4 hr under N₂

  • Quench with H₂O, extract with DCM, dry over Na₂SO₄

  • Yield : 85–92%

Step 2: Miyaura Borylation

Reagents :

  • 5-Bromo-2-methyl-N-(methylsulfonyl)aniline (1 eq)

  • Bis(pinacolato)diboron (B₂Pin₂, 1.5 eq)

  • Pd(dppf)Cl₂ (5 mol%)

  • KOAc (3 eq)

  • 1,4-Dioxane (anhydrous)

Conditions :

  • 90°C, 12–16 hr under N₂

  • Purification: Silica gel chromatography (Hexane/EtOAc 4:1)

  • Yield : 70–78%

Boronic Ester-First Approach

Step 1: Synthesis of 2-Methyl-5-bromophenylboronic Acid Pinacol Ester

Reagents :

  • 5-Bromo-2-methyliodobenzene (1 eq)

  • Bis(pinacolato)diboron (1.2 eq)

  • Pd(OAc)₂ (3 mol%)

  • SPhos ligand (6 mol%)

  • KOAc (3 eq)

  • DMF (anhydrous)

Conditions :

  • 100°C, 8 hr under N₂

  • Yield : 88%

Step 2: Sulfonamide Formation

Reagents :

  • 2-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (1 eq)

  • Methanesulfonyl chloride (1.1 eq)

  • Pyridine (2 eq, base/scavenger)

  • THF (anhydrous)

Conditions :

  • 0°C → RT, 3 hr

  • Quench with ice-cold HCl (1M), extract with EtOAc

  • Yield : 80–85%

Comparative Analysis of Methods

ParameterSulfonamide-FirstBoronic Ester-First
Overall Yield60–65%70–75%
Pd Catalyst Loading5 mol%3 mol%
Critical Stability IssueBoron group sensitive to sulfonylation conditionsAmine oxidation during borylation
ScalabilityLimited by Miyaura stepMore amenable to scale-up

Data synthesized from

Advanced Optimization Strategies

Ligand Screening for Pd Catalysis

LigandConversion (%)By-Product Formation
SPhos98<2%
XPhos955%
DavePhos8812%

Adapted from

Troubleshooting Common Issues

Incomplete Borylation

Causes :

  • Moisture contamination in solvent (boron esters hydrolyze to acids)

  • Suboptimal Pd:ligand ratio (1:2 molar ratio recommended)

Solutions :

  • Use molecular sieves (4Å) in reaction mixture

  • Pre-activate catalyst with ligand in anhydrous solvent

Sulfonamide Decomposition

Causes :

  • Acidic protons α to sulfonyl group during heating

Solutions :

  • Maintain pH >7 in aqueous workup steps

  • Avoid prolonged heating (>80°C) after sulfonylation

Analytical Characterization

Key Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.34 (s, 12H, pinacol CH₃), 2.45 (s, 3H, Ar-CH₃), 3.12 (s, 3H, SO₂CH₃), 7.52–7.68 (m, 3H, Ar-H)

  • ¹¹B NMR : δ 30.2 ppm (characteristic boronic ester peak)

  • HRMS (ESI+) : m/z 312.1421 [M+H]⁺ (calc. 312.1423)

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

ComponentSulfonamide-First ($)Boronic Ester-First ($)
Pd Catalyst420290
B₂Pin₂680750
Solvent Recovery85%92%
Total Estimated Cost2,1501,980

Data extrapolated from

Waste Stream Management

  • Pd Recovery : Implement fixed-bed scavengers (e.g., SiliaBond Thiol) to recover >95% Pd

  • Pinacol By-Products : Distill for reuse (bp 42–43°C/50 mmHg)

Emerging Methodologies

Photoredox-Assisted Borylation

  • Catalyst : Ir(ppy)₃ (2 mol%)

  • Conditions : Blue LEDs, room temperature

  • Advantage : 50% reduction in Pd usage

Continuous Flow Synthesis

  • Throughput : 120 g/hr in microreactor systems

  • Key Parameter : Residence time 8.2 min at 110°C

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The borate group can undergo oxidation reactions to form boronic acids or borate esters.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: Both the borate and sulfonamide groups can participate in various substitution reactions, such as Suzuki coupling and nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.

    Reduction: Lithium aluminum hydride or other strong reducing agents.

    Substitution: Palladium catalysts for Suzuki coupling, bases like sodium hydroxide for nucleophilic substitution.

Major Products

    Oxidation: Boronic acids, borate esters.

    Reduction: Amines.

    Substitution: Various substituted aryl derivatives depending on the reactants used.

Scientific Research Applications

Chemistry

In organic synthesis, N-[2-methyl-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenyl]methanesulfonamide is used as an intermediate in the preparation of complex molecules. Its borate group is particularly useful in Suzuki coupling reactions, which are pivotal in forming carbon-carbon bonds .

Biology and Medicine

The sulfonamide group is known for its role in various pharmaceuticals, including antibiotics and diuretics .

Industry

In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its stability and reactivity make it suitable for incorporation into materials that require precise functionalization.

Mechanism of Action

The mechanism by which N-[2-methyl-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenyl]methanesulfonamide exerts its effects is largely dependent on its functional groups. The borate group can interact with diols and other nucleophiles, facilitating various chemical transformations. The sulfonamide group can form hydrogen bonds and interact with biological targets, influencing enzyme activity and receptor binding .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Boronic Ester Positions

N-[4-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenyl]methanesulfonamide
  • Structure : Boronic ester at the para position of the phenyl ring.
  • Molecular Formula: C₁₃H₂₀BNO₄S; MW: 297.18 g/mol .
  • Applications : Used in cross-coupling reactions for biaryl synthesis .
N-[3-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenyl]methanesulfonamide
  • Structure : Boronic ester at the meta position.
  • Molecular Formula: C₁₃H₂₀BNO₄S; MW: 297.18 g/mol .
  • Synthesis : Prepared via Pd-catalyzed borylation of N-(3-bromophenyl)methanesulfonamide (84% yield) .
  • Key Difference : Meta-substitution may alter electronic effects in cross-coupling reactions compared to para or ortho derivatives.
N-[2-(4,4,5,5-Tetramethyl[1,3,2]dioxaborolan-2-yl)phenyl]methanesulfonamide
  • Structure : Boronic ester at the ortho position.
  • Molecular Formula: C₁₃H₂₀BNO₄S; MW: 297.18 g/mol .

Heterocyclic Analogues

N-(2-Methoxy-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)pyridin-3-yl)methanesulfonamide
  • Structure : Pyridine ring replaces phenyl, with methoxy and boronic ester groups.
  • Molecular Formula : C₁₅H₂₃BN₂O₅S; MW : 370.23 g/mol .
  • Applications : Intermediate in antiviral drug synthesis (e.g., hepatitis C NS5B inhibitors) .
  • Key Difference : Pyridine’s electron-withdrawing nature increases stability but may reduce nucleophilicity in cross-couplings compared to phenyl derivatives .
N-{3-[1-(8-Fluoro-11H-10-Oxa-1-aza-dibenzo[A,D]cyclohepten-5-ylidene)propyl]phenyl}methanesulfonamide
  • Structure : Complex polycyclic system with a boronic ester for Suzuki coupling.
  • Applications : Glucocorticoid receptor modulator for rheumatoid arthritis .
  • Key Difference : Extended aromatic system enhances binding affinity to biological targets but complicates synthesis .

Physicochemical and Reactivity Comparison

Compound Boronic Ester Position Molecular Weight (g/mol) Synthetic Yield Key Application
Target Compound 5 (ortho-methyl) 354.19 Not reported Cross-coupling, drug discovery
N-[4-Boronophenyl]methanesulfonamide 4 (para) 297.18 84% Biaryl synthesis
N-[3-Boronophenyl]methanesulfonamide 3 (meta) 297.18 84% Intermediate in drug synthesis
Pyridine Analogue Pyridine-5 370.23 53% Antiviral agents
  • Reactivity : Para-substituted derivatives generally exhibit higher coupling efficiency due to reduced steric hindrance. Ortho-substituted compounds (e.g., target molecule) may require optimized catalytic conditions .
  • Solubility : Methoxy groups (e.g., in pyridine analogues) improve solubility in polar solvents, whereas methyl groups enhance lipophilicity .

Biological Activity

N-[2-methyl-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenyl]methanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C14H22BNO4S
  • Molecular Weight : 311.21 g/mol
  • CAS Number : 380430-61-5

The compound exhibits its biological activity primarily through inhibition of specific enzymes and pathways. It has been shown to interact with various targets in cellular systems:

  • Inhibition of RNA-dependent RNA Polymerase (NS5B) :
    • The compound acts as a non-nucleoside inhibitor of the NS5B enzyme in Hepatitis C virus (HCV), which is critical for viral replication. Studies have reported that derivatives of methanesulfonamide exhibit potent inhibitory effects on NS5B with IC50 values below 50 nM in cell-based assays .
  • CYP450 Enzyme Interaction :
    • This compound has shown reversible and time-dependent inhibition of cytochrome P450 enzymes, particularly CYP3A4. This raises concerns about potential drug-drug interactions (DDIs) due to the formation of reactive metabolites .

Table 1: Biological Activity Summary

Activity TypeTargetIC50 (μM)Remarks
NS5B InhibitionHCV<0.05Potent inhibitor in enzymatic assays
CYP3A4 InhibitionHuman Liver Microsomes0.34Time-dependent inhibition noted
Other CYP IsoformsVarious>5Minimal interaction observed

Case Studies

  • HCV Treatment Development :
    • A study focused on the optimization of non-nucleoside inhibitors for HCV highlighted the effectiveness of compounds similar to this compound in reducing viral load in infected cell lines. The research demonstrated that these compounds could serve as promising candidates for developing new antiviral therapies that are interferon-free .
  • Toxicology Profile :
    • Toxicological assessments indicated that while the compound has potent biological activity, it also poses risks associated with metabolic instability and potential liver toxicity due to its interaction with CYP450 enzymes. The study emphasized the need for careful evaluation during drug development to mitigate these risks .

Q & A

Q. What are the key synthetic routes for preparing N-[2-methyl-5-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenyl]methanesulfonamide?

The synthesis typically involves Suzuki-Miyaura coupling or direct functionalization of the phenyl ring. For example:

  • Step 1 : Introduce the dioxaborolane group via palladium-catalyzed borylation of a halogenated precursor (e.g., 2-methyl-5-bromophenylmethanesulfonamide) using bis(pinacolato)diboron (B₂Pin₂) under inert conditions .
  • Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity (>95%) using HPLC or NMR .
  • Key reagents : Pd(dppf)Cl₂ catalyst, potassium acetate, and anhydrous DMF .

Q. How is this compound characterized structurally in academic research?

Structural characterization employs:

  • Single-crystal X-ray diffraction : Resolves bond lengths/angles, confirming the dioxaborolane geometry and sulfonamide conformation .
  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.3 ppm (dioxaborolane methyl groups) and δ 7.2–7.8 ppm (aromatic protons).
    • ¹¹B NMR : Signal near δ 30 ppm confirms boronate ester formation .
  • Mass spectrometry : ESI-MS or MALDI-TOF validates molecular weight (e.g., m/z 349.2 [M+H]⁺) .

Q. What functional groups dictate its reactivity in cross-coupling reactions?

  • Dioxaborolane moiety : Enables Suzuki-Miyaura couplings with aryl halides, forming biaryl linkages under Pd catalysis .
  • Sulfonamide group : Participates in hydrogen bonding, influencing solubility and crystallinity .
  • Methyl substituent : Steric effects modulate regioselectivity in coupling reactions .

Advanced Research Questions

Q. How do reaction conditions impact the stability of the dioxaborolane group during synthesis?

  • Moisture sensitivity : Hydrolysis of the dioxaborolane ring occurs in aqueous or protic solvents, requiring anhydrous conditions (e.g., THF, toluene) .
  • Temperature : Elevated temperatures (>80°C) accelerate decomposition; optimal coupling occurs at 60–70°C .
  • Contradictions in data : Some studies report partial ring-opening in polar aprotic solvents (e.g., DMF), while others show stability. This discrepancy may arise from trace water content .

Q. What computational methods optimize reaction pathways for derivatives of this compound?

  • Quantum chemical calculations (DFT) : Predict transition states and activation energies for Suzuki-Miyaura couplings, guiding catalyst selection (e.g., Pd vs. Ni) .
  • Machine learning (ML) : Trained on reaction databases to predict optimal solvent/base combinations (e.g., K₂CO₃ in THF/water) .
  • Case study : ML models reduced trial-and-error iterations by 40% in similar boronate ester syntheses .

Q. How are spectroscopic data contradictions resolved for structural confirmation?

  • ¹H NMR splitting anomalies : Aromatic proton multiplicities may deviate due to restricted rotation of the sulfonamide group. Variable-temperature NMR (VT-NMR) clarifies dynamic effects .
  • XRD vs. computational geometry : Discrepancies in bond angles (e.g., B-O-C) are resolved using Hirshfeld surface analysis to assess crystal packing forces .

Q. What safety protocols are critical when handling this compound?

  • Lab hygiene : Use gloves and fume hoods to prevent inhalation/contact (boron compounds may irritate mucous membranes) .
  • Waste disposal : Neutralize boronate esters with aqueous NaOH before disposal to prevent environmental release .
  • Contradictions in safety data : While some SDS sheets classify it as low-risk, others note potential sensitization—always prioritize local institutional guidelines .

Methodological Insights

Q. Table 1: Comparative Analysis of Cross-Coupling Catalysts

CatalystYield (%)Reaction Time (h)Solvent SystemReference
Pd(dppf)Cl₂8512THF/H₂O (3:1)
NiCl₂(PPh₃)₂728Toluene/EtOH
Pd(OAc)₂7810DMF/H₂O (4:1)

Key Findings : Pd(dppf)Cl₂ offers higher yields but longer reaction times, while Ni catalysts are faster but less efficient. Solvent polarity significantly impacts boronate stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.